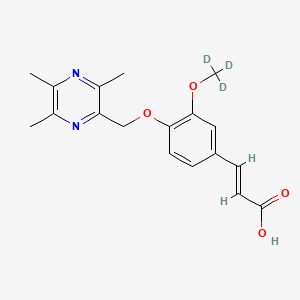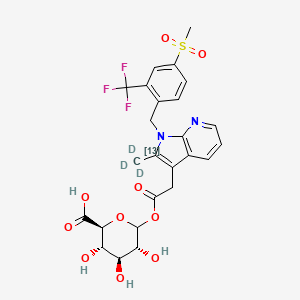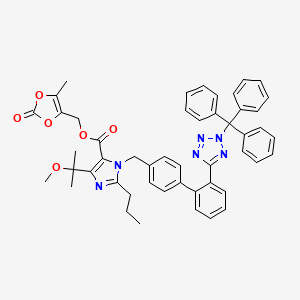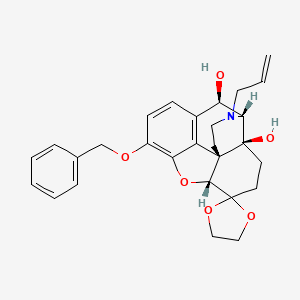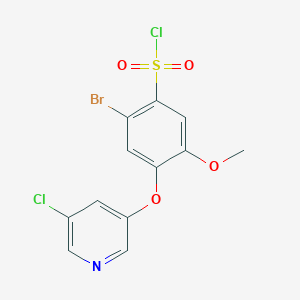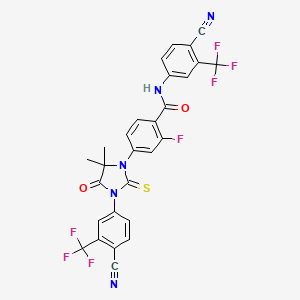
Enzalutamide N-2'-(Trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is a synthetic organic compound primarily known for its role as an androgen receptor inhibitor. It is widely used in the treatment of castration-resistant prostate cancer. The compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile typically involves multiple steps, starting from 4-amino-2-trifluoromethyl benzonitrile. The process includes sequential substitution reactions with various reagents such as benzoyl isothiocyanate, 2-methyl-2-methyl chloropropionate, and N-methyl-4-bromo-2-fluorobenzamide . These reactions are carried out under controlled conditions to ensure high yield and product quality.
Industrial Production Methods
Industrial production of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile follows similar synthetic routes but on a larger scale. The process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of conventional synthesis methods avoids the need for microwave irradiation and noxious reagents, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: These are the primary reactions involved in its synthesis, where different functional groups are introduced into the molecule.
Cyclization Reactions: These reactions help in forming the heterocyclic structure of the compound.
Amination Reactions: These reactions introduce amino groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile include benzoyl isothiocyanate, ammonium thiocyanate, benzoyl chloride, and N-methyl-4-bromo-2-fluorobenzamide. The reactions are typically carried out in solvents like chloroform and under conditions that ensure high yield and purity .
Major Products
The major product formed from these reactions is Enzalutamide N-2’-(Trifluoromethyl)benzonitrile itself, which is further purified and characterized to ensure its suitability for medical applications.
Wissenschaftliche Forschungsanwendungen
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of substitution and cyclization reactions.
Biology: The compound is studied for its effects on androgen receptors and its potential use in treating hormone-related disorders.
Medicine: Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is primarily used in the treatment of castration-resistant prostate cancer.
Wirkmechanismus
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile exerts its effects by inhibiting androgen receptors. It binds to the androgen receptor, preventing the binding of androgens and subsequent activation of the receptor. This inhibition blocks the growth and proliferation of prostate cancer cells, leading to their death . The compound also affects various molecular pathways involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Flutamide: An older generation androgen receptor inhibitor with similar applications.
Nilutamide: A nonsteroidal antiandrogen used in combination with other treatments for prostate cancer.
Uniqueness
Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is unique due to its higher affinity for androgen receptors and lack of partial agonist activity compared to older generation inhibitors like bicalutamide . This results in greater efficacy and fewer side effects, making it a preferred choice for the treatment of advanced prostate cancer.
Eigenschaften
Molekularformel |
C28H16F7N5O2S |
|---|---|
Molekulargewicht |
619.5 g/mol |
IUPAC-Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41) |
InChI-Schlüssel |
AVWQVJBNUKLVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)F)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


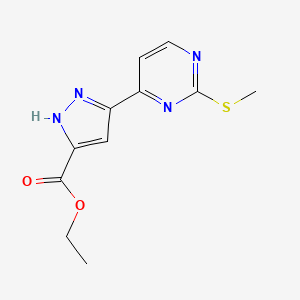


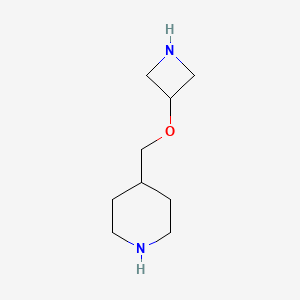
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
